Home > Products > Screening Compounds P5615 > 1-cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
1-cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine oxalate -

1-cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine oxalate

Catalog Number: EVT-5388574
CAS Number:
Molecular Formula: C23H36N2O7
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The metabolism of lomerizine in rats has been extensively studied []. The primary metabolic pathways involve:- O-demethylation: This occurs at the methoxy groups of the trimethoxybenzyl moiety [].- N-dealkylation: This occurs at the 1 and 4 positions of the piperazine ring [].- Hydroxylation: This occurs at the 5-position of the 2,3,4-trimethoxyphenyl ring [].These metabolic transformations lead to several metabolites, including 1-(2,3,4-trimethoxybenzyl)piperazine and 1-[bis(4-fluorophenyl)methyl]-4-(2,3-dimethoxy-4-hydroxybenzyl)piperazine [, ].

Mechanism of Action

Lomerizine's primary mechanism of action is attributed to its calcium channel blocking activity [, ]. It inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation [, ]. Studies also suggest that lomerizine might exert its effects by inhibiting the release of neuropeptides, such as substance P, from trigeminal nerve endings [].

Physical and Chemical Properties Analysis

Lomerizine dihydrochloride exists as two polymorphs with distinct physical properties, including differences in their melting points, infrared spectra, and hygroscopic behavior []. Form II has been found to be less stable than form I under humid conditions [].

Applications
  • Cerebral Vasodilation: Lomerizine exhibits a more potent inhibitory effect on the contractility of cerebral arteries compared to peripheral arteries, suggesting potential therapeutic benefits for cerebrovascular diseases [, , ].
  • Inhibition of Neurogenic Inflammation: Lomerizine significantly inhibits neurogenic inflammation induced by trigeminal nerve stimulation, possibly by suppressing the release of neuropeptides [].
  • Hemorheological Effects: Lomerizine demonstrates anti-platelet activity and prevents erythrocyte crenation, suggesting potential benefits in improving blood flow and reducing the risk of thrombosis [, ].

1-[Bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796, Lomerizine)

    Compound Description: KB-2796, also known as lomerizine, is a cerebral vasodilator [, , , ] that exhibits anti-ischemic properties [, ]. It has been investigated for its potential in treating conditions such as cerebral ischemia, cerebrovascular hypoxia, cerebral edema, stroke, and cranial damage []. KB-2796 acts as a calcium channel blocker [, , , ], inhibiting the influx of calcium ions into cells, and also demonstrates anti-platelet activity []. Studies have shown that KB-2796 inhibits neurogenic inflammation, possibly by suppressing the release of neuropeptides []. Additionally, KB-2796 has been found to possess 5-HT2 receptor blocking activity [].

Trimetazidine (1-[2,3,4-trimethoxybenzyl]piperazine)

    Compound Description: Trimetazidine is an anti-ischemic agent known for its ability to prevent intracellular ATP decrease, limit intracellular acidosis, protect against oxygen-free radical-induced toxicity, and inhibit neutrophil infiltration [, ]. Its mechanism of action involves increasing cell tolerance to ischemia, potentially through adenosine mediation [, ]. Studies have suggested that trimetazidine may function as a pharmacological preconditioning agent by elevating adenosine plasma levels [, ]. It acts by inhibiting long-chain fatty acid oxidation while promoting glucose oxidation, thereby exerting cardioprotective effects [].

1-(2,3,4-Trimethoxybenzyl)-4-(S-benzyl-N-benzyloxycarbonyl-L-cysteinyl)piperazine

    Compound Description: This compound is a derivative of trimetazidine that has been investigated for its potential therapeutic benefits in cerebral ischemia, cerebrovascular hypoxia, cerebral edema, stroke, and cranial damage [].

N-((3,5-Di-tert-butyl-4-hydroxy-1-thiophenyl))-3-propyl-N'-(2,3,4-trimethoxybenzyl)piperazine (S-15176)

    Compound Description: S-15176 is an anti-ischemic agent that acts as a mitochondrial permeability transition (PT) inhibitor [, ]. It exhibits a broader spectrum of PT inhibition compared to cyclosporin A or oligomycin, effectively suppressing PT induced by various factors like Ca2+, inorganic phosphate, tert-butyl hydroperoxide, phenylarsine oxide, and silver ions (Ag+) [, ]. Additionally, S-15176 displays weak protonophoric activity. Notably, the hydroxyl group of S-15176 does not appear to be directly involved in its PT-suppression or protonophoric activities, as its methylated derivative retains these properties [, ].

1-(Alkoxybenzyl)piperazine Amide Compounds

    Compound Description: These compounds represent a class of trimetazidine derivatives that have shown potential for treating cerebral ischemia, cerebrovascular hypoxia, cerebral edema, stroke, and cranial damage [].

4-(2,3,4-Trimethoxybenzyl)-1-[3-(4-hydroxy-2,3,5-trimethylphenoxy)propyl]piperazine

    Compound Description: This trimetazidine derivative exhibits antihypoxic and anti-ischemic activities []. It is being explored as a potential therapeutic agent for ischemic pathologies and peripheral vascular diseases due to these properties [].

1-(2,3,4-Trimethoxybenzyl)piperazine Derivatives

    Compound Description: This series of compounds were synthesized and evaluated for their cerebral vasodilating activity []. Many of these derivatives demonstrated greater potency compared to trimetazidine []. Notably, γ-amino tertiary alcohols within this series exhibit particularly potent cerebral vasodilating effects, exceeding those of cinnarizine and papaverine []. These compounds also demonstrate a selective vasodilating effect on vertebral arteries [].

1-(2,3,4-Trimethoxybenzyl)-4-(α-trimethylsilyloxy-2-(4-amino-3′,5′-dichlorophenyl)ethyl)piperazine dihydrochloride ("8204")

    Compound Description: "8204" is a compound that has demonstrated beneficial effects in treating coronary heart disease and asthma []. It increases coronary flow, lowers myocardial oxygen consumption, slows heart rate, and exhibits a relaxing effect on bronchial smooth muscle [].

Metabolites of KB-2796

    Compound Description: The metabolism of KB-2796 in rats has been extensively studied [, , , ]. Major metabolic pathways include O-demethylation of the methoxy groups on the trimethoxybenzyl moiety, N-dealkylation at the 1 and 4 positions of the piperazine ring, and hydroxylation at the 5-position of the 2,3,4-trimethoxyphenyl ring []. Significant metabolites include 1-(2,3,4-trimethoxybenzyl)piperazine (M7), 2,3-dimethoxy-4-hydroxybenzylpiperazine, 1-[bis(4-fluorophenyl)methyl]-4-(2,3-dimethoxy-4-hydroxybenzyl)piperazine, 1-[bis(4-fluorophenyl)methyl]-4-(3,4-dimethoxy-2-hydroxybenzyl)piperazine, and bis(4-fluorophenyl)methylpiperazine (M6) [, , , ].

Properties

Product Name

1-cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine oxalate

IUPAC Name

1-cycloheptyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid

Molecular Formula

C23H36N2O7

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C21H34N2O3.C2H2O4/c1-24-19-11-10-17(20(25-2)21(19)26-3)16-22-12-14-23(15-13-22)18-8-6-4-5-7-9-18;3-1(4)2(5)6/h10-11,18H,4-9,12-16H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

ZRAFUNCZAVLEGF-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCCCCC3)OC)OC.C(=O)(C(=O)O)O

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCCCCC3)OC)OC.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.